Methyl 2-amino-3-iodobenzoate

Catalog No.
S3311045
CAS No.
180161-60-8
M.F
C8H8INO2
M. Wt
277.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-3-iodobenzoate

CAS Number

180161-60-8

Product Name

Methyl 2-amino-3-iodobenzoate

IUPAC Name

methyl 2-amino-3-iodobenzoate

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

InChI

InChI=1S/C8H8INO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3

InChI Key

JJGYCXIZTSIOLA-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=CC=C1)I)N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)I)N

Methyl 2-amino-3-iodobenzoate is an organic compound with the molecular formula C9H10INO2. It features a benzoate structure with an amino group and an iodine atom attached to the aromatic ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique functional groups, which can participate in various

, including:

  • Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Reduction Reactions: The amino group can be reduced to form amines or further functionalized.
  • Oxidation Reactions: The amino group may be oxidized to a nitro group under specific conditions .

These reactions make methyl 2-amino-3-iodobenzoate a versatile intermediate in organic synthesis.

Research indicates that derivatives of methyl 2-amino-3-iodobenzoate exhibit biological activities, including:

  • Antimicrobial Properties: Some studies suggest that compounds containing the amino and iodine functionalities show activity against various bacterial strains.
  • Anti-inflammatory Effects: Similar compounds have been noted for their ability to inhibit prostaglandin production, suggesting potential as anti-inflammatory agents .

The synthesis of methyl 2-amino-3-iodobenzoate can be accomplished through several methods:

  • Direct Halogenation: Starting from methyl 2-amino benzoate, iodine can be introduced via electrophilic aromatic substitution.
  • Nucleophilic Substitution: The methyl ester can react with iodine in the presence of a base to yield the iodinated product.
  • Reduction of Iodo Derivatives: Starting from iodo benzoic acid derivatives, reduction processes can yield the desired compound .

These methods highlight the compound's accessibility for research and industrial applications.

Methyl 2-amino-3-iodobenzoate has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing bioactive molecules.
  • Chemical Research: Used in studies related to organic synthesis and reaction mechanisms.

Its unique structure makes it a candidate for further exploration in medicinal chemistry.

Methyl 2-amino-3-iodobenzoate shares structural similarities with several other compounds, each possessing unique properties:

Compound NameCAS NumberSimilarity Index
Methyl 2-amino-4-iodobenzoate144550-76-50.94
Methyl 2-amino-5-chloro-3-iodobenzoate289039-84-50.88
Methyl 4-amino-5-iodo-2-methylbenzoate672293-33-30.88
Methyl 4-amino-benzoate19718-49-10.91
Methyl 2-amino benzoate5326-47-60.90

These compounds are significant for comparative studies due to their similar structural frameworks, yet they differ in functional groups and biological activities, making methyl 2-amino-3-iodobenzoate unique in its potential applications and reactivity profiles.

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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